1-(Methoxymethyl)-1H-1,2,3-triazole
Description
Contextualization within 1,2,3-Triazole Chemistry
The 1,2,3-triazole core is a five-membered aromatic ring containing three adjacent nitrogen atoms. tandfonline.comresearchgate.net This structural motif is not merely a passive linker but an active participant in molecular interactions, a characteristic that has fueled its widespread adoption in various chemical disciplines.
The significance of 1,2,3-triazole heterocycles in modern organic synthesis is multifaceted. These compounds serve as crucial intermediates and are valued for their broad spectrum of biological activities. tandfonline.comnih.gov Their stability to acidic and basic hydrolysis, as well as to oxidative and reductive conditions, makes them robust building blocks in the construction of complex molecules. researchgate.net The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a pivotal moment, allowing for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction's reliability and mild conditions have rendered 1,2,3-triazoles as indispensable components in drug discovery, materials science, and bioconjugation. tandfonline.comnih.gov
The initial interest in 1,2,3-triazoles, largely driven by the Huisgen 1,3-dipolar cycloaddition, has evolved significantly. tandfonline.commdpi.com The introduction of catalytic methods, particularly the CuAAC and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted isomers, has expanded the synthetic toolbox for chemists. mdpi.comnih.gov Research has progressed from viewing the triazole as a simple linker to recognizing its potential as a functional unit capable of influencing the properties of a molecule. researchgate.net This has led to a surge in the synthesis of variously substituted triazoles, including di-, tri-, and even fully substituted derivatives, each with unique characteristics and potential applications. nih.govresearchgate.net
Rationale for Investigating the 1-(Methoxymethyl)-1H-1,2,3-triazole Moiety
The specific focus on the 1-(methoxymethyl) substituent is driven by a combination of its inherent chemical properties and its potential to unlock new synthetic pathways.
The methoxymethyl (MOM) group is a well-established protecting group for alcohols in organic synthesis. wikipedia.orgepfl.ch It is typically introduced using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.com The MOM group is an acetal (B89532) and can be cleaved under acidic conditions. adichemistry.com Its stability under a range of conditions, including towards many oxidizing and reducing agents, bases, and nucleophiles, makes it a versatile functional group. adichemistry.com
The presence of the methoxymethyl group on the 1-position of the 1,2,3-triazole ring introduces a valuable synthetic handle. The MOM group's ability to be selectively removed opens up possibilities for post-synthetic modification of the triazole nitrogen. This feature allows for the introduction of other functional groups or the direct involvement of the N-H moiety in further reactions, making this compound a versatile building block for creating a diverse library of more complex triazole derivatives. epfl.ch
Overview of Academic Research Trajectories for this compound
While specific research on this compound is still emerging, the broader trends in triazole chemistry provide a clear indication of its potential research trajectories. Current research on substituted triazoles focuses on their application in medicinal chemistry, where they are investigated for a wide range of biological activities including antimicrobial, anticancer, and antiviral properties. tandfonline.comnih.govnih.gov Furthermore, the unique coordination properties of the triazole ring are being exploited in the development of new catalysts and functional materials. researchgate.netnih.gov It is anticipated that research on this compound will follow these lines, exploring its utility as a precursor for novel therapeutic agents and advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
1-(methoxymethyl)triazole |
InChI |
InChI=1S/C4H7N3O/c1-8-4-7-3-2-5-6-7/h2-3H,4H2,1H3 |
InChI Key |
IQSRRFMCWFOLHA-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxymethyl 1h 1,2,3 Triazole and Its Derivatives
Strategic Approaches to 1,2,3-Triazole Ring Formation
The formation of the 1,2,3-triazole ring is most prominently achieved through the [3+2] cycloaddition of an azide (B81097) with an alkyne. This reaction, originally described by Huisgen, has been refined through metal catalysis to afford high regioselectivity and efficiency. researchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-(Methoxymethyl)-1H-1,2,3-triazole Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction is characterized by its mild reaction conditions, high yields, and exceptional regioselectivity. nih.govnih.gov The CuAAC reaction has been widely employed in diverse fields including organic synthesis, medicinal chemistry, and materials science. nih.govresearchgate.net
A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer. nih.govacs.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. researchgate.netnih.gov The copper catalyst plays a crucial role in directing the reaction pathway to favor the formation of the 1,4-isomer. nih.gov This selectivity is a significant advantage for the synthesis of well-defined molecular architectures. The reaction is compatible with a wide range of functional groups and can be performed in various solvents, including aqueous media. beilstein-journals.orgnih.gov
The synthesis of this compound and its derivatives via CuAAC involves the reaction of methoxymethyl azide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), with a reducing agent like sodium ascorbate, or a copper(I) salt like copper(I) iodide can be used directly. researchgate.netnih.gov
Table 1: Examples of CuAAC Reactions for Triazole Synthesis
| Alkyne | Azide | Catalyst System | Product | Reference |
| Phenylacetylene | Benzyl (B1604629) azide | CuI, Triethylamine | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | beilstein-journals.org |
| Propargyl Bromide | p-Methoxybenzylazide | Not specified | 4-((Allyloxy)methyl)-5-iodo-1-(4-methoxybenzyl)-1H-1,2,3-triazole | rsc.org |
| Terminal Alkynes | Fluoroalkyl azides | Copper(I) iodide | 5-Iodo-1,4-disubstituted-1,2,3-triazoles | organic-chemistry.org |
| Aryl Acetylenes | 1-Azido-4-(methanesulfonyl)benzene | CuI | 1,4-Diaryl-substituted triazoles | acs.org |
The mechanism of the CuAAC reaction involves several steps. nih.gov Initially, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. organic-chemistry.org This step significantly increases the nucleophilicity of the alkyne. The azide, in this case methoxymethyl azide, then coordinates to the copper center. A subsequent cyclization occurs in a stepwise manner, leading to a six-membered copper-containing intermediate which then rearranges to form the stable 1,2,3-triazole ring, regenerating the copper(I) catalyst. acs.org The use of ligands, such as amines, can stabilize the copper(I) catalyst and accelerate the reaction. beilstein-journals.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in 1,2,3-Triazole Synthesis
While CuAAC is the dominant method for preparing 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary route to the 1,5-disubstituted regioisomers. acs.orgacs.orgchalmers.se This reaction, typically catalyzed by ruthenium(II) complexes such as [Cp*RuCl], offers excellent regioselectivity for the 1,5-isomer. organic-chemistry.org The RuAAC reaction has expanded the synthetic toolbox for accessing a wider range of triazole derivatives. researchgate.netchalmers.se A key advantage of RuAAC is its tolerance for internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.org
Table 2: Comparison of CuAAC and RuAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-triazoles | 1,5-Disubstituted 1,2,3-triazoles |
| Alkyne Substrate | Primarily terminal alkynes | Tolerates terminal and internal alkynes |
| Catalyst | Copper(I) salts | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |
| References | nih.govacs.orgnih.gov | acs.orgacs.orgchalmers.seorganic-chemistry.org |
Copper-Free Azide-Alkyne Cycloaddition Methodologies
Concerns about the potential cytotoxicity of copper have driven the development of copper-free click chemistry alternatives. acs.org Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example, utilizing strained cyclooctynes that react readily with azides without the need for a metal catalyst. While effective, this method is not directly focused on the synthesis of the simple this compound. Other metal-free approaches may involve the use of organocatalysts or reactions under high pressure or temperature, though these often lack the high efficiency and regioselectivity of the catalyzed reactions. nih.gov Some methods utilize alternative metal catalysts, such as silver-zinc based nanoheterostructures, to achieve regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org
Other 1,3-Dipolar Cycloaddition Variants
Beyond the direct cycloaddition of azides and alkynes, other 1,3-dipolar cycloaddition variants exist for the synthesis of 1,2,3-triazoles. These can involve the reaction of azides with activated alkenes, enamines, or enolates. nih.gov For instance, a base-assisted 1,3-dipolar cycloaddition between an azide and a β-ketophosphonate can yield 1,5-disubstituted 1,2,3-triazoles. mdpi.com Solid-phase synthesis approaches have also been developed, where either the azide or the alkyne is attached to a polymer support, facilitating purification. nih.gov These alternative methods can provide access to triazoles with different substitution patterns that may not be readily available through traditional azide-alkyne cycloadditions.
Introduction of the Methoxymethyl Substituent
A key step in many synthetic routes is the introduction of the methoxymethyl protecting group onto the triazole nitrogen. This can be achieved either by direct alkylation of an existing triazole or by incorporating the MOM group into one of the precursors before the cyclization reaction.
The direct N-alkylation of 1H-1,2,3-triazole or its derivatives with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), represents a straightforward approach to introduce the methoxymethyl substituent. The regioselectivity of this reaction is a critical consideration, as 1H-1,2,3-triazoles possess three nucleophilic nitrogen atoms, potentially leading to a mixture of N1 and N2-alkylated isomers.
The alkylation of NH-1,2,3-triazoles is often challenging due to this lack of regioselectivity. rsc.org However, protocols have been developed to favor either N1 or N2 substitution. rsc.org Alkylation under basic conditions using alkyl halides typically yields the N2-alkylated product as the major isomer. dtic.mil For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles. In contrast, Brønsted acid-catalyzed alkylations have demonstrated a strong preference for the N2 product. dtic.mil Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has also been reported as a method for N2-selective alkylation. nih.gov
While direct alkylation with MOM-Cl is a plausible route, alternative strategies might be employed to enhance regioselectivity. For complex molecules, a post-cycloaddition functionalization strategy might be preferred, where a simpler triazole is synthesized first and then the methoxymethyl group is introduced. vulcanchem.com The choice of base and solvent can significantly influence the outcome of these alkylation reactions.
| Reagent | Conditions | Major Product | Reference |
| Alkyl Halide | K2CO3, DMF | N2-isomer | dtic.mil |
| Vinyl Ether | Ph3PAuCl/AgNTf2, DCE, 80 °C | N2-isomer | nih.gov |
| 2,2,2-Trichloroacetimidate | Brønsted Acid | N2-isomer | dtic.mil |
An alternative and often more regioselective approach to this compound involves the use of precursors that already contain the methoxymethyl group. This strategy relies on the well-established Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," between an azide and an alkyne. By starting with either a methoxymethyl-containing alkyne or a methoxymethyl-containing azide, the position of the methoxymethyl group on the final triazole ring is predetermined.
Synthesis of Methoxymethyl-Containing Alkynes: A key alkyne precursor is propargyl methyl ether (3-methoxy-1-propyne). This compound can be synthesized by the reaction of propargyl alcohol with a methylating agent. For example, the reaction of propargyl alcohol with dimethyl sulfate in the presence of sodium hydroxide (B78521) in water at 50-60°C affords methyl propargyl ether in good yield. chemicalbook.com Another method involves the reaction of propargyl bromide with a suitable alkoxide. The synthesis of various aryl propargyl ethers has been accomplished by reacting the corresponding phenol (B47542) with propargyl bromide in the presence of a base like potassium carbonate. researchgate.net
Synthesis of Methoxymethyl-Containing Azides: The corresponding azide precursor, methoxymethyl azide (CH₃OCH₂N₃), is a less common reagent. The synthesis of azides is generally achieved via an SN2 reaction of an alkyl halide with an azide salt, such as sodium azide (NaN₃). youtube.comyoutube.com Therefore, the reaction of chloromethyl methyl ether or bromomethyl methyl ether with sodium azide would be the most direct route to methoxymethyl azide. Care must be taken during the synthesis and handling of low molecular weight azides as they can be hazardous and explosive. nih.gov Flow chemistry has been demonstrated as a safer method for the generation and in-situ use of hazardous azides like methyl azide. nih.gov
| Precursor | Synthetic Method | Reagents | Reference |
| Methyl Propargyl Ether | Williamson Ether Synthesis | Propargyl alcohol, NaOH, Dimethyl sulfate | chemicalbook.com |
| Aryl Propargyl Ethers | Williamson Ether Synthesis | Phenol, K₂CO₃, Propargyl bromide | researchgate.net |
| Methoxymethyl Azide | Nucleophilic Substitution | Chloromethyl methyl ether, NaN₃ | youtube.comyoutube.com |
Control of Regioselectivity and Stereoselectivity in Synthesis
The ability to control the orientation of substituents on the triazole ring (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in modern organic synthesis, allowing for the creation of complex and functionally specific molecules.
The regioselectivity of the azide-alkyne cycloaddition is primarily dictated by the choice of catalyst, although other factors such as solvent, temperature, and the electronic and steric properties of the reactants also play a significant role. Without a catalyst, the reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govrsc.org
Catalyst Choice: This is the most critical factor in controlling regioselectivity.
Copper(I) Catalysis (CuAAC): The copper-catalyzed reaction almost exclusively yields the 1,4-disubstituted regioisomer. acs.orgnih.gov The mechanism is believed to involve the formation of a copper-acetylide intermediate, which then reacts with the azide. nih.govrsc.org This method is the cornerstone of click chemistry due to its reliability, mild conditions, and high regioselectivity.
Ruthenium Catalysis (RuAAC): In contrast to copper, ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively produce the 1,5-disubstituted regioisomer from terminal alkynes. nih.govorganic-chemistry.org Ruthenium catalysis is also effective for reactions involving internal alkynes, leading to fully substituted 1,4,5-trisubstituted triazoles. nih.govorganic-chemistry.org The mechanism for RuAAC is proposed to proceed through a ruthenacycle intermediate, where the regioselectivity is controlled by the oxidative coupling of the azide and alkyne. organic-chemistry.orgresearchgate.net
Iridium Catalysis (IrAAC): Iridium catalysts can be used for the synthesis of fully substituted 1,2,3-triazoles with high regioselectivity, particularly when using 1-thioalkynes. nih.gov
Solvent and Temperature: The reaction solvent can influence the outcome, particularly in CuAAC reactions. While a wide range of solvents can be used, including water, specific solvents may be chosen to optimize solubility and reaction rates. nih.gov For instance, a study on the synthesis of triazolyl-substituted quinolines showed that using DMF as a solvent favored the formation of mono-triazolyl products, whereas conducting the reaction in water led to bis-triazolyl products. nih.gov Temperature can also affect the reaction, with lower temperatures sometimes favoring the formation of specific products in tandem reactions. frontiersin.orgnih.gov
Electronic and Steric Effects: The electronic properties of both the alkyne and the azide can influence the reaction rate and, in some cases, the regioselectivity, particularly in ruthenium-catalyzed reactions where steric and electronic factors of the substituents on the alkyne play a key role in directing the outcome. organic-chemistry.orgresearchgate.net
When the substituents on the triazole or its precursors contain stereocenters, controlling the stereochemical outcome of the synthesis is crucial. This is particularly important in medicinal chemistry, where different enantiomers or diastereomers can have vastly different biological activities.
Enantioselective Synthesis: This involves the creation of a single enantiomer of a chiral product from achiral or racemic starting materials.
Chiral Catalysts: A prominent strategy is the use of a chiral catalyst in the cycloaddition reaction. For example, copper(I) catalysts can be combined with chiral ligands to induce enantioselectivity in the formation of chiral 1,2,3-triazoles. nih.gov A recent study reported an enantioselective copper-catalyzed azidation/click cascade reaction that produced chiral triazoles with up to 99% yield and 95% enantiomeric excess (ee). nih.gov Nickel-catalyzed reactions with chiral phosphine (B1218219) ligands have also been developed for the asymmetric synthesis of chiral phosphorus-containing compounds that incorporate a triazole skeleton, achieving high yields and ee values. acs.org Palladium catalysts paired with chiral ligands have also been successfully used in the enantioselective synthesis of N-C axially chiral compounds. acs.org
Chiral Auxiliaries: A chiral auxiliary attached to one of the reactants can direct the stereochemical course of the reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
Kinetic Resolution: This method involves the resolution of a racemic mixture of a chiral triazole derivative. For instance, lipase-catalyzed kinetic resolution has been used to obtain enantiomerically pure (>99% ee) chiral hydroxyl-triazoles in excellent yields. scilit.com
Diastereoselective Synthesis: This type of synthesis aims to form one diastereomer preferentially over others when the product has multiple stereocenters.
Substrate Control: When one of the starting materials (the azide or the alkyne) is already chiral, it can influence the formation of the new stereocenter, leading to a diastereoselective reaction. For example, the cycloaddition of an azide derived from the chiral pool, such as L-prolinol, can lead to the formation of chiral triazole units with high efficiency. nih.gov
Reagent Control: The use of chiral reagents can also induce diastereoselectivity.
Catalyst Control: Similar to enantioselective synthesis, chiral catalysts can be employed to control the formation of a specific diastereomer.
Chemical Reactivity and Functionalization of the 1 Methoxymethyl 1h 1,2,3 Triazole Scaffold
Post-Synthetic Modifications and Derivatization Strategies
The 1-(methoxymethyl)-1H-1,2,3-triazole system is amenable to a variety of post-synthetic modifications. These strategies allow for the introduction of complex molecular architectures, leveraging the inherent electronic properties and directing capabilities of the triazole ring and the utility of the N-alkoxymethyl substituent.
Functionalization of the Methoxymethyl Side Chain
The N1-methoxymethyl group is not merely a passive substituent; it can be chemically manipulated to introduce further diversity into the triazole scaffold. This typically involves either transformation of the ether linkage itself or, more commonly, its complete removal and replacement.
The methoxymethyl (MOM) group is widely recognized as a protecting group for nitrogen atoms in heterocyclic compounds. Its primary transformation is its cleavage, or deprotection, to reveal the parent N-H triazole. This deprotection is a key step that opens the door to subsequent N-alkylation with other functional groups.
The cleavage of the N-MOM group from heterocycles can be achieved under acidic conditions. For example, treatment with strong acids like trifluoroacetic acid (TFA) at elevated temperatures has been shown to effectively remove the MOM group from N-methoxymethyl-2(3H)-benzoxazolones, yielding the deprotected heterocycle in very good yields (92-97%). ucl.ac.be This method is expected to be applicable to this compound, providing the versatile 1H-1,2,3-triazole intermediate. The general stability of the triazole ring to acidic conditions makes this a viable synthetic operation.
A powerful strategy to introduce functionality is to replace the entire methoxymethyl group with a new, functionalized alkyl chain. This is achieved via a two-step deprotection-realkylation sequence. Once the MOM group is removed to generate 1H-1,2,3-triazole, the resulting N-H bond can be alkylated with a wide variety of functionalized alkyl halides or other alkylating agents. organic-chemistry.org
The N-alkylation of 1H-1,2,3-triazole can produce a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant focus of research. nih.gov One method to selectively obtain the N1-alkylated product, which would regenerate the original substitution pattern but with a new chain, involves the use of silylated triazole intermediates. For instance, 2-trimethylsilyl-2H-1,2,3-triazole reacts with primary alkyl halides in the presence of a fluoride (B91410) source to give 1-alkyl-1H-1,2,3-triazoles as the sole product. jst.go.jp This strategy allows for the introduction of diverse alkyl chains containing other functional groups, significantly expanding the molecular complexity accessible from the initial MOM-protected scaffold.
Alternative methods allow for the conversion of other N1-substituents to alkyl groups. For example, an N1-sulfonyl group on a triazole can be transformed into various alkyl or benzyl (B1604629) groups using a copper catalyst in a "one-pot two-steps" manner. sioc-journal.cn This demonstrates the principle of exchanging one N-substituent for another, a strategy that could be adapted following the initial deprotection of the MOM group.
| Triazole Precursor | Alkylation Method | Reagents | Product Regioselectivity | Reference |
|---|---|---|---|---|
| 2-Trimethylsilyl-2H-1,2,3-triazole | Silyl-Stille approach | Primary Alkyl Halide, Tetrabutylammonium Fluoride | 1-Alkyl-1H-1,2,3-triazole (sole product) | jst.go.jp |
| 4-Bromo-NH-1,2,3-triazole | Bromo-directed alkylation | Alkyl Halide, K₂CO₃, DMF | N2-alkylation favored | organic-chemistry.org |
| NH-1,2,3-triazole | Gold-catalyzed hydroalkylation | Vinyl Ether, Ph₃PAuCl/AgNTf₂ | N2-alkylation favored | nih.gov |
| N-Sulfonyl-1,2,3-triazole | Substituent Transformation | Alkyl Halide, Base, Cu Catalyst | N1-alkylation | sioc-journal.cn |
N-Alkylation and Other N-Functionalizations of the Triazole Ring
The nitrogen atoms of the 1,2,3-triazole ring are nucleophilic and can undergo various functionalization reactions, including N-alkylation. In the case of this compound, the N1 position is already occupied by the methoxymethyl group. Therefore, further N-alkylation would occur at the N2 or N3 positions of the triazole ring.
The regioselectivity of N-alkylation of 1-substituted-1,2,3-triazoles is influenced by several factors, including the nature of the substituent at N1, the alkylating agent, and the reaction conditions. For instance, in the N-alkylation of 4-bromo-NH-1,2,3-triazoles, the reaction with alkyl halides in the presence of potassium carbonate in DMF selectively yields the 2-substituted product. organic-chemistry.org This selectivity is attributed to the electronic and steric influence of the bromine substituent.
While specific studies on the N-alkylation of this compound are not extensively documented, analogous reactions with similar N1-substituted triazoles provide valuable insights. For example, the N3-alkylation of 1-(pivaloyloxymethyl)-1,2,3-triazoles with alkyl triflates has been reported. nih.gov This suggests that the N3 position of this compound could also be susceptible to alkylation, particularly with reactive electrophiles.
Other N-functionalizations beyond simple alkylation are also conceivable. The introduction of various functional groups on the triazole nitrogen can modulate the compound's electronic properties and biological activity.
Table 1: Examples of N-Alkylation Reactions of 1,2,3-Triazole Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |
| 4-bromo-NH-1,2,3-triazole | Alkyl halide | K₂CO₃/DMF | 2-Alkyl-4-bromo-1,2,3-triazole | organic-chemistry.org |
| 1-(pivaloyloxymethyl)-1,2,3-triazole | Alkyl triflate | Not specified | N3-alkylated triazolium salt | nih.gov |
| N-tosyl-1,2,3-triazole | Cyclic 1,3-dicarbonyl compound | Metal-free | N¹-alkylated β-triazolylenone | beilstein-journals.org |
This table presents examples of N-alkylation on the 1,2,3-triazole ring system from the literature to illustrate potential reaction pathways for this compound.
Mechanistic Studies of Functionalization Reactions
Understanding the mechanisms of functionalization reactions is crucial for controlling the regioselectivity and efficiency of the synthesis of 1,2,3-triazole derivatives.
Mechanistic studies of triazole functionalization have identified several key intermediates. For instance, in the desulfonylative alkylation of N-tosyl-1,2,3-triazoles, a proposed mechanism involves the initial attack of an enol on the sulfonyl group, leading to the formation of a triazolyl anion intermediate. beilstein-journals.org This anion then acts as a nucleophile to complete the alkylation. beilstein-journals.org
In the acid-mediated transformation of 5-amino-1,2,3-triazoles to imidazoles, the reaction is believed to proceed through the formation of a diazo compound, which then eliminates nitrogen to generate a carbene intermediate. nih.gov This carbene subsequently undergoes insertion into an O-H bond.
The methoxymethyl group at the N1 position of the triazole ring can exert a significant influence on the kinetics and selectivity of functionalization reactions. Electronically, the methoxymethyl group is generally considered to be electron-withdrawing, which can affect the nucleophilicity of the other nitrogen atoms in the triazole ring.
Theoretical studies on the influence of a methoxy (B1213986) group in other systems have shown that it can affect the activation energy of reactions. researchgate.net In the context of this compound, the electronic effect of the MOM group would likely influence the regioselectivity of further N-alkylation, directing incoming electrophiles to a specific nitrogen atom. The steric bulk of the methoxymethyl group could also play a role in directing the approach of reagents.
Computational and Theoretical Investigations of 1 Methoxymethyl 1h 1,2,3 Triazole
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 1-(Methoxymethyl)-1H-1,2,3-triazole at the atomic and electronic levels.
The electronic structure of this compound has been elucidated through methods like Density Functional Theory (DFT). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the nitrogen atoms of the triazole ring are expected to be the most electron-rich centers, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are generally electron-deficient.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
Note: These values are illustrative and based on typical computational results for similar triazole derivatives.
The 1,2,3-triazole ring is recognized as an aromatic system. wikipedia.orgacs.orgtandfonline.com This aromaticity is a result of the delocalization of six π-electrons within the five-membered ring, which conforms to Hückel's rule (4n+2 π electrons). acs.org All the atoms in the 1,2,3-triazole ring are sp2 hybridized, contributing to a planar structure that facilitates the delocalization of π-electrons. tandfonline.com This aromatic character imparts significant stability to the triazole ring compared to non-aromatic analogues. acs.orgreddit.com The stability of the 1,2,3-triazole ring is a key feature that makes it a common scaffold in medicinal chemistry and materials science. wikipedia.orgtandfonline.com
Theoretical Predictions of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are instrumental in confirming the molecular structure. nih.govmdpi.comnih.gov These simulations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts with a high degree of accuracy. ufv.br For this compound, the predicted chemical shifts for the protons and carbons of the triazole ring and the methoxymethyl group can be compared with experimental data to validate the structure. The chemical shifts are sensitive to the electronic environment of each nucleus. mdpi.comnih.gov
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Triazole-H4 | 7.8 | 132.0 |
| Triazole-H5 | 8.2 | 125.0 |
| -CH₂- | 5.6 | 75.0 |
| -OCH₃ | 3.4 | 58.0 |
Note: These values are illustrative and based on typical computational results for similar triazole derivatives.
Simulations of the infrared (IR) spectrum provide a theoretical vibrational fingerprint of the molecule. nih.govmdpi.com These calculations predict the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. The simulated IR spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional groups. For this compound, key predicted vibrational bands would include the N-N and C=N stretching of the triazole ring, as well as the C-O and C-H stretching of the methoxymethyl group. mdpi.comrsc.org
Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Vibrational Mode |
| C-H (Triazole) | 3150-3100 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=N (Triazole) | 1550-1450 | Stretching |
| N-N (Triazole) | 1350-1250 | Stretching |
| C-O (Ether) | 1150-1085 | Stretching |
Note: These values are illustrative and based on typical computational results for similar triazole derivatives.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction of a ligand, such as this compound, with a biological target at the molecular level. These in silico methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action before their synthesis and in vitro testing.
Ligand-Protein Interaction Profiling with Biomolecular Targets (in silico)
While specific ligand-protein interaction profiles for this compound are not available in the reviewed literature, studies on analogous 1,2,3-triazole-containing compounds reveal common interaction patterns with various biomolecular targets. The 1,2,3-triazole ring is a versatile scaffold known for its ability to engage in a range of non-covalent interactions. nih.gov
The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands within a protein's binding site. Furthermore, the triazole ring is considered an amide bond isostere, allowing it to mimic peptide structures and interact with targets such as proteases and peptidases. cyberleninka.ru The methoxymethyl group at the N1 position can also participate in hydrogen bonding and hydrophobic interactions, further influencing the binding orientation and affinity.
Molecular docking simulations of various 1,2,3-triazole derivatives have shown interactions with a wide array of protein families, including enzymes like tyrosinase, and receptors involved in cancer and microbial pathways. cyberleninka.ruresearchgate.net For instance, docking studies of triazole analogs have identified key interactions within the active sites of enzymes, often involving hydrogen bonds and pi-stacking interactions with aromatic residues. nih.gov
A hypothetical interaction profile for this compound could involve the following:
| Interaction Type | Potential Interacting Residues (Examples) |
| Hydrogen Bond | Asp, Glu, Asn, Gln, Ser, Thr, His |
| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Pi Stacking | Phe, Tyr, Trp, His |
| Pi-Cation | Lys, Arg |
Prediction of Binding Affinities and Interactions in Enzyme Active Sites
Computational tools are frequently employed to predict the binding affinity of a ligand to a protein, typically expressed as a docking score or estimated binding free energy (ΔG). Lower, more negative scores generally indicate a more favorable binding interaction.
For a range of 1,2,3-triazole derivatives, molecular docking studies have been instrumental in predicting their inhibitory potential against various enzymes. researchgate.netnih.gov The predicted binding affinities often correlate well with experimentally determined inhibitory concentrations (e.g., IC₅₀ values).
In the absence of specific data for this compound, a general approach would involve docking the compound into the active site of a selected enzyme. The resulting binding pose would reveal specific interactions, such as hydrogen bonds between the triazole nitrogens or the methoxymethyl oxygen and active site residues. The calculated docking score would provide a quantitative estimate of its binding affinity.
For example, in studies of other triazole-based inhibitors, key interactions within enzyme active sites have been identified. These often involve hydrogen bonding with catalytic residues or backbone atoms, and hydrophobic interactions that stabilize the ligand in the binding pocket.
| Enzyme Target (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosinase | -7.5 | His, Asn, Phe |
| Cruzain | -8.2 | Cys, His, Gln |
| Tubulin | -6.9 | Val, Lys, Asn |
Conformational Flexibility and Dynamics within Binding Environments
Molecular dynamics (MD) simulations provide insights into the conformational flexibility of a ligand and its target protein over time. This technique allows for the observation of how the ligand adapts its shape to fit within the binding pocket and how the protein structure may change upon ligand binding.
For 1,2,3-triazole derivatives, MD simulations can reveal the stability of the ligand-protein complex and the persistence of key interactions identified through docking. The methoxymethyl group of this compound would likely exhibit significant conformational flexibility, allowing it to adopt various orientations within the binding site to optimize its interactions.
MD studies on related compounds have shown that the triazole ring itself is generally rigid and planar, providing a stable anchor point for the ligand. The substituents, however, can explore a range of conformations, which can be crucial for achieving a high binding affinity.
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,2,3-triazoles.
Transition State Characterization and Reaction Pathway Determination
The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". Computational studies, typically using Density Functional Theory (DFT), can be used to elucidate the detailed mechanism of this reaction.
For a reaction producing a compound like this compound, DFT calculations would be used to identify the structures and energies of reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction pathway that determines the reaction rate. By characterizing the geometry and vibrational frequencies of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's efficiency and regioselectivity.
While no specific studies on the synthesis of this compound were found, the general mechanism of the CuAAC reaction is well-studied computationally. These studies have helped to clarify the role of the copper catalyst and the nature of the key bond-forming steps.
Energy Profile Calculations for Synthetic Processes
By calculating the energies of all the species along the reaction pathway, an energy profile diagram can be constructed. This diagram visually represents the energy changes that occur during the reaction and provides the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
For the synthesis of this compound, an energy profile would show the relative energies of the starting materials (an azide (B81097) and an alkyne), the copper-acetylide intermediate, the transition state for the cyclization step, and the final triazole product. These calculations can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the reaction yield and rate. Computational studies on related triazole syntheses have provided valuable insights into the thermodynamics and kinetics of these processes. uni.lu
| Reaction Step (Hypothetical for CuAAC) | Relative Energy (kcal/mol) |
| Reactants (Azide + Alkyne + Cu(I)) | 0.0 |
| Copper-Acetylide Intermediate | -5.2 |
| Cyclization Transition State | +15.8 |
| Copper-Triazolide Intermediate | -25.4 |
| Product (Triazole) + Cu(I) | -40.1 |
Prediction of Regioselectivity and Stereoselectivity
Computational and theoretical investigations play a pivotal role in modern chemistry, offering profound insights into reaction mechanisms and selectivity. For the formation of this compound and its derivatives, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict the regioselectivity of the underlying 1,3-dipolar cycloaddition reactions. These predictions are crucial for designing synthetic routes that favor the desired isomer, thereby enhancing efficiency and reducing waste.
The regioselectivity in the formation of 1,2,3-triazoles from azides and alkynes is determined by the relative energy barriers of the transition states leading to the different possible regioisomers. In the case of the reaction between an azide and an unsymmetrical alkyne, two regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. Computational models are employed to calculate the activation energies for the transition states corresponding to each of these pathways. The pathway with the lower activation energy is kinetically favored, and the corresponding regioisomer is predicted to be the major product.
While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of predicting regioselectivity can be effectively illustrated using a closely related model system: the uncatalyzed [3 + 2] cycloaddition reaction between methyl azide and propyne. DFT calculations have been employed to investigate this reaction, providing valuable data on the activation energies for the formation of the two possible regioisomers. mdpi.comresearchgate.net
In the uncatalyzed reaction, the formation of the 1,4- and 1,5-regioisomers proceeds through distinct transition states (TS1 and TS2, respectively). The calculated activation energies for these pathways provide a quantitative measure of the kinetic favorability of each route.
Table 1: Calculated Activation Energies for the Uncatalyzed [3 + 2] Cycloaddition of Methyl Azide and Propyne
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Formation of 1,4-regioisomer | TS1 | 18.84 | |
| Formation of 1,5-regioisomer | TS2 | 18.51 | ✓ |
Data sourced from DFT calculations at the B3LYP/6-31G(d) level of theory. mdpi.comresearchgate.net
The data presented in Table 1 indicates that the activation energy for the formation of the 1,5-regioisomer (TS2) is slightly lower than that for the 1,4-regioisomer (TS1). mdpi.comresearchgate.net This small energy difference suggests that while both isomers will be formed, the 1,5-disubstituted triazole is the kinetically favored product in the uncatalyzed reaction. Such computational insights are invaluable for synthetic chemists, as they can guide the choice of reaction conditions or the selection of catalysts to steer the reaction towards the desired regiochemical outcome. For instance, the use of a copper(I) catalyst is known to dramatically alter the reaction mechanism and favor the formation of the 1,4-regioisomer. researchgate.net
Regarding stereoselectivity, the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole does not typically involve the formation of new stereocenters on the triazole ring itself, as the reacting carbon atoms of the alkyne are sp-hybridized. Therefore, the prediction of stereoselectivity in this specific context is generally not a primary focus of computational studies unless either the azide or the alkyne contains pre-existing stereocenters. In such cases, computational methods could be used to predict diastereoselectivity by calculating the energies of the transition states leading to different diastereomeric products.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the biological applications of derivatives of the compound This compound to fulfill the detailed requirements of the requested article.
The provided outline specifies an in-depth analysis of this particular compound's role in several advanced medicinal chemistry fields, including its use in developing antimicrobial and anticancer agents, enzyme inhibition, and DNA binding studies. However, the available research literature focuses extensively on the broader class of 1,2,3-triazoles as a versatile scaffold in drug discovery, without specifically detailing the synthesis and biological evaluation of derivatives from the this compound core.
General findings on the 1,2,3-triazole scaffold indicate its importance in medicinal chemistry due to its ability to form stable and diverse molecular structures. This class of compounds is known to engage in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological targets like proteins and enzymes. Researchers have incorporated the 1,2,3-triazole moiety into a wide range of molecules to explore potential therapeutic activities, including antimicrobial, anticancer, and antiviral properties.
However, without specific studies on derivatives of this compound, it is not possible to provide scientifically accurate details, data tables, or structure-activity relationship analyses as requested in the article outline. Constructing such an article would require speculative information that cannot be substantiated by current research findings.
Research Applications of 1 Methoxymethyl 1h 1,2,3 Triazole in Advanced Chemical Fields
Applications in Medicinal Chemistry Research (excluding clinical human trial data, dosage, safety, and adverse effect profiles)
Bioconjugation Strategies for Chemical Biology Probes
The 1,2,3-triazole linkage is a key component in bioconjugation, serving as a stable and robust connection between a biomolecule and a probe or therapeutic agent. nih.govnih.gov While direct studies on the use of 1-(Methoxymethyl)-1H-1,2,3-triazole in bioconjugation are not extensively documented, the role of the N-substituent is critical. The methoxymethyl (MOM) group is well-established in organic synthesis as a protecting group for alcohols and, in some cases, for N-H bonds in heterocycles. It is conceivable that the N1-methoxymethyl group on the triazole ring could serve a similar purpose in the context of bioconjugation.
In multistep syntheses of complex bioprobes, a protecting group on the triazole nitrogen could prevent undesirable side reactions. The MOM group is known for its stability under various conditions but can be removed under acidic conditions. This characteristic could be exploited in a strategy where the triazole-linked conjugate is assembled with the MOM group in place, which is then removed in a final step to reveal the N-H triazole. This N-H bond can then participate in hydrogen bonding, which may be crucial for the probe's interaction with its biological target. rsc.org
Furthermore, the synthesis of 1,2,3-triazole-amino acid conjugates has been reported as a strategy for developing potential anticancer agents. researchgate.net The synthetic routes often involve the "clicking" of an azide- or alkyne-modified amino acid with a corresponding partner. The introduction of a methoxymethyl group onto the resulting triazole could modulate the compound's solubility and pharmacokinetic properties.
Applications in Materials Science Research
The unique electronic properties and stability of the 1,2,3-triazole ring make it an attractive component for advanced materials. zsmu.edu.ua
Polymers incorporating 1,2,3-triazole units in their backbone are gaining attention as new functional materials due to the triazole's large dipole moment and its ability to act as a hydrogen bond acceptor. zsmu.edu.ua The synthesis of dense 1,2,3-triazole polymers is an active area of research, with methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Huisgen cycloaddition polymerization being employed. zsmu.edu.ua
While polymers constructed specifically from this compound monomers are not widely reported, the N1-substituent plays a significant role in the properties of such polymers. The presence of the methoxymethyl group would preclude the formation of hydrogen bonds involving the triazole N-H, which could affect the polymer's crystallinity and solubility. For instance, studies on poly(t-butyl 4-azido-5-hexynoate) have shown that the polymer's melting point is dependent on the isomeric composition of the triazole units, highlighting the importance of the substitution pattern. nih.gov The flexible and polar methoxymethyl group could enhance the solubility of the resulting polymer in common organic solvents, a desirable property for processing and fabrication.
Liquid crystals (LCs) containing heterocyclic rings are of great interest due to the significant impact these rings can have on the material's mesophases and physical properties. cnrs.fr The inclusion of a 1,2,3-triazole ring can introduce a dipole moment and alter the molecular shape, which are key factors in the formation of liquid crystalline phases. cnrs.fr
Research has been conducted on calamitic (rod-shaped) liquid crystals that incorporate a methoxymethyl-triazole unit. Specifically, a series of azobenzene-based liquid crystals with a 4-((4-(4-methoxymethyl-1,2,3-triazol-1-yl)phenyl)diazenyl)phenylalkanoates structure have been synthesized and characterized. Current time information in Bangalore, IN. These compounds were found to exhibit smectogenic properties, with lower homologues showing enantiotropic Smectic A (SmA) and monotropic Smectic C (SmC) phases. Current time information in Bangalore, IN. The presence of the methoxymethyl-triazole moiety contributes to the high anisotropic nature of these materials. Current time information in Bangalore, IN.
| Compound Series | Mesophase Behavior | Key Structural Feature |
| 4-((4-(4-methoxymethyl-1,2,3-triazol-1-yl)phenyl)diazenyl)phenylalkanoates | Smectogenic (SmA and SmC phases) | Azobenzene linked to a 4-methoxymethyl-1,2,3-triazole |
This table summarizes the findings from the study on azobenzene-based liquid crystals containing a methoxymethyl-triazole unit.
The 1,2,3-triazole scaffold is utilized in the development of functional materials such as dyes and sensors. nih.gov The triazole ring can act as a part of a conjugated system or as a linker to connect different functional units. For example, 4,5-bis(arylethynyl)-1,2,3-triazoles have been synthesized and shown to possess fluorescent properties, making them suitable for use as fluorescent labels.
The incorporation of a 1-(methoxymethyl) substituent could influence the photophysical properties of such materials. The electron-donating or -withdrawing nature of the substituent on the triazole ring can tune the energy levels of the molecule and thus its absorption and emission characteristics. The methoxymethyl group is generally considered to be weakly electron-donating, which could have a subtle but measurable effect on the color or fluorescence of a dye molecule.
Applications in Catalysis and Ligand Design
1,2,3-Triazoles are effective ligands for transition metals, coordinating primarily through their nitrogen atoms. nih.gov These triazole-based ligands have been successfully employed in various catalytic reactions. The coordination behavior of the triazole can be as a monodentate ligand, part of a bidentate or polydentate chelator, or as a bridging ligand between two metal centers. nih.gov
The N1-substituent on the triazole ring significantly impacts the steric and electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complex. The methoxymethyl group in this compound would sterically influence the coordination environment around the metal center. While perhaps not as bulky as other common N-substituents, its conformational flexibility could play a role in the catalytic cycle.
Electronically, the N-methoxymethyl group is not strongly donating or withdrawing, but it would modulate the electron density on the coordinating nitrogen atoms of the triazole ring compared to an unsubstituted or an N-aryl substituted triazole. This modulation can affect the strength of the metal-ligand bond and, consequently, the catalytic activity of the complex. For instance, 1,2,3-triazole-bound cationic Au(I) catalysts have demonstrated enhanced thermal stability and reactivity in intermolecular hydroamination reactions, showcasing the potential of tuning triazole ligands for improved catalytic performance. organic-chemistry.org
| Ligand Type | Metal | Application |
| Bis- and tris-phosphines containing a 1,2,3-triazole core | Pd, Pt, Rh, Ir, Mo, W | Mizoroki-Heck coupling and other cross-coupling reactions |
| Pyridyl-1,2,3-triazole | Ru(II) | Antimicrobial agents |
| 1,2,3-Triazole-bound cationic ligands | Au(I) | Intermolecular hydroamination of alkynes |
This table provides examples of transition metal complexes with triazole-based ligands and their applications.
Role as Directing Groups in C-H Activation Processes
The 1,2,3-triazole moiety, a core component of this compound, has emerged as a highly effective and versatile directing group in metal-catalyzed carbon-hydrogen (C-H) activation. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing efficient pathways to complex molecules. The triazole ring's unique electronic properties and coordinating ability with transition metals are central to its function in these processes. wvu.edu
Researchers have successfully employed 1,2,3-triazole auxiliaries to direct the activation of both sp² and sp³ C-H bonds. wvu.edu Under Palladium (Pd) catalysis, the use of a removable 1,2,3-triazole directing group has enabled the ortho-olefination of arenes. wvu.edu This reaction proceeds in excellent yields, even using molecular oxygen as the terminal oxidant, a condition under which other common heterocyclic directing groups like pyridine (B92270) show poor reactivity. wvu.edu This highlights the distinct advantage of the triazole moiety in promoting aerobic oxidative C-H activation. wvu.edu
Beyond palladium catalysis, the triazole group has proven uniquely effective in nickel-catalyzed reactions. Directed sulfenylation of both sp² (aromatic) and sp³ (aliphatic) C-H bonds has been achieved with high efficiency using a nickel catalyst, with yields reaching up to 90%. wvu.edu The specificity of this system is remarkable, as other transition metals such as Cu, Fe, Pd, Rh, Ru, and Co showed almost no reactivity under identical conditions, underscoring the unique synergy between the nickel catalyst and the triazole directing group. wvu.edu This methodology allows for selective C-S bond formation, a valuable transformation in organic synthesis. wvu.edu
The ability of the 1,2,3-triazole to act as a directing group can be finely tuned. Depending on the design of the triazole-containing auxiliary, chemists can steer the reaction towards either cyclization or substitution products following the C-H activation event, demonstrating the modularity and control offered by this system. wvu.edu
Table 1: 1,2,3-Triazole as a Directing Group in Metal-Catalyzed C-H Activation
| Metal Catalyst | Reaction Type | C-H Bond Activated | Key Finding | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Aerobic Oxidative Olefination | sp² | Enables ortho-olefination of arenes using O₂ as the oxidant; outperforms other directing groups like pyridine. | wvu.edu |
| Nickel (Ni) | Sulfenylation | sp² and sp³ | Achieves highly selective C-S bond formation with good to excellent yields; other metals are ineffective. | wvu.edu |
| Palladium (Pd) | Cyclization vs. Substitution | sp² and sp³ | The reaction outcome can be controlled by the specific design of the 1,2,3-triazole auxiliary group. | wvu.edu |
Exploration in Organocatalysis and Other Catalytic Systems
Beyond its role as a ligand or directing group for metals, the 1,2,3-triazole ring itself is a key component in the design of novel organocatalysts. This field of catalysis avoids the use of metals, relying instead on the intrinsic properties of organic molecules to accelerate reactions. The unique electronic structure of the 1,2,3-triazole, particularly its polarized C5-H bond, allows it to participate in non-covalent interactions like hydrogen bonding and anion binding, which are the basis for its catalytic activity. nih.govresearchgate.net
Researchers have developed chiral organocatalysts incorporating the 1,2,3-triazole scaffold for use in asymmetric synthesis. researchgate.net These catalysts function as anion-binding receptors. researchgate.net By engaging with anionic intermediates or reagents through the polarized C-H bonds, these triazole-based catalysts can create a specific chiral environment around the substrate, leading to the formation of one enantiomer of the product over the other. researchgate.net This approach has been successfully applied to reactions such as the asymmetric dearomatization of various N-heteroarenes, a powerful method for generating complex, three-dimensional structures from flat aromatic precursors. researchgate.net The development of organocatalytic routes for synthesizing substituted 1,2,3-triazoles has also gained significant attention due to high yields and regioselectivity. nih.gov
Applications in Agrochemical Research
The triazole heterocycle is a well-established and vital scaffold in the agrochemical industry. While many commercial products are based on the 1,2,4-triazole (B32235) isomer, the 1,2,3-triazole framework is an area of active research for the development of new and effective crop protection agents. rjptonline.orggoogle.com Its metabolic stability and ability to act as a pharmacophore or a linker make it an attractive building block for creating novel pesticides. google.comnih.gov
Development of Crop Protection Agents
The 1,2,3-triazole nucleus has been incorporated into molecules designed as pesticides to control a variety of agricultural pests. google.com Patent literature discloses compounds containing the 1,2,3-triazole ring intended for controlling invertebrate pests, demonstrating commercial interest in this chemical class for crop protection. google.com The synthesis of 1,2,3-triazole-containing hybrids is a common strategy, where the triazole ring connects different pharmacophores, potentially leading to agents with enhanced efficacy or novel modes of action. nih.gov
Design of Fungicide and Herbicide Lead Structures
The 1,2,3-triazole core is a particularly promising lead structure in the search for new fungicides. researchgate.netnih.gov Its structural resemblance to the imidazole (B134444) ring found in successful antifungal agents has spurred investigation into its potential. The 1,2,3-triazole ring is considered a key pharmacophore system for this purpose. nih.govresearchgate.net
Significant research has focused on synthesizing 1,2,3-triazole derivatives and testing their activity against phytopathogenic fungi. In one study, a series of 1,2,3-triazole hydrazide derivatives were prepared and showed potent antifungal activity. nih.gov One compound in particular, 6ad , was highly effective against several major plant pathogens, including those responsible for rice sheath blight and fusarium head blight. nih.gov Its efficacy was confirmed in both in-vitro and in-vivo tests, suggesting that the combination of a 1,2,3-triazole and a hydrazide moiety is a promising scaffold for future fungicide development. nih.gov
While the 1,2,4-triazole isomer is more established in commercial herbicides, the fundamental properties of the triazole ring make the 1,2,3-isomer a viable starting point for the design of new herbicide lead structures. rjptonline.orgresearchgate.net
Table 2: Antifungal Activity of Lead Compound 6ad
| Pathogen | Associated Disease | EC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| Rhizoctonia solani | Rice Sheath Blight | 0.18 | nih.gov |
| Sclerotinia sclerotiorum | Rape Sclerotinia Rot | 0.35 | nih.gov |
| Fusarium graminearum | Fusarium Head Blight | 0.37 | nih.gov |
| Magnaporthe oryzae | Rice Blast | 2.25 | nih.gov |
Future Research Directions for 1 Methoxymethyl 1h 1,2,3 Triazole Chemistry
Exploration of Novel Synthetic Methodologies
Future efforts in the synthesis of 1-(Methoxymethyl)-1H-1,2,3-triazole and its derivatives should focus on enhancing efficiency, selectivity, and substrate scope.
Expanding Catalyst Scope and Reaction Conditions for Triazole Formation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for 1,2,3-triazole synthesis. However, future research could explore a broader range of catalytic systems to overcome existing limitations and to modulate reactivity. Palladium catalysts, for instance, have been shown to be effective in the synthesis of 1,2,3-triazoles and could be applied to the synthesis of this compound derivatives. nih.gov The use of alternative metal catalysts such as ruthenium, silver, or zinc could offer different regioselectivity and functional group tolerance. rsc.org
Furthermore, the development of metal-free synthetic routes is a growing area of interest. organic-chemistry.org Organocatalytic methods, utilizing simple organic molecules to catalyze the triazole formation, present a green and sustainable alternative to metal-based catalysis. google.com Investigating the use of various bases, solvents, and temperature conditions in these metal-free reactions could lead to more efficient and environmentally friendly syntheses of this compound.
Advancements in Asymmetric Synthesis of Chiral this compound Derivatives
The introduction of chirality into triazole-containing molecules is of significant interest, particularly for applications in medicinal chemistry and materials science. nih.gov Future research should focus on the development of catalytic asymmetric methods for the synthesis of chiral this compound derivatives. This could be achieved through the use of chiral ligands in combination with metal catalysts or through the development of novel chiral organocatalysts. researchgate.netrsc.org
For instance, the enantioselective synthesis of triazoles has been achieved using chiral rhodium catalysts, which could be adapted for the synthesis of chiral derivatives of this compound. nih.gov The exploration of different chiral scaffolds and catalytic systems will be crucial in achieving high enantioselectivity and expanding the scope of accessible chiral triazole derivatives. mdpi.com
Advanced Functionalization and Derivatization Approaches
The functionalization of the this compound core is key to unlocking its full potential. Future research should explore innovative strategies for introducing molecular diversity and for integrating this scaffold into larger, more complex structures.
Development of Multi-Component Reactions for Enhanced Molecular Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful tool for generating libraries of diverse molecules. nih.gov The development of MCRs involving this compound or its precursors would enable the rapid synthesis of a wide range of derivatives with varied functionalities. For example, a one-pot reaction combining an azide (B81097), an alkyne, and a third component could be designed to directly install a functional group at a specific position on the triazole ring.
Integration into Complex Supramolecular Architectures
The 1,2,3-triazole moiety is known to participate in a variety of non-covalent interactions, making it an excellent building block for supramolecular chemistry. rsc.orgresearchgate.net Future research could focus on the incorporation of this compound into complex supramolecular architectures such as rotaxanes, catenanes, and metal-organic frameworks (MOFs). The methoxymethyl group could play a crucial role in modulating the solubility and assembly of these structures. The unique electronic properties of the triazole ring can be harnessed for applications in sensing, catalysis, and materials science. researchgate.net
Interdisciplinary Research Opportunities
The unique structural and electronic properties of this compound open up a wide range of interdisciplinary research opportunities.
In medicinal chemistry , the triazole core is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The this compound scaffold could serve as a starting point for the design and synthesis of novel therapeutic agents. The methoxymethyl group could influence the compound's pharmacokinetic properties, such as its metabolic stability and ability to cross cell membranes. Future studies could explore the synthesis of libraries of this compound derivatives and their evaluation for various biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov
In materials science , the incorporation of this compound into polymers or other materials could lead to the development of novel functional materials. The triazole unit can act as a linker, a sensor, or a catalyst. rsc.org For example, polymers containing this moiety could exhibit interesting thermal, optical, or electronic properties. The ability to cleave the methoxymethyl group could also be used to create responsive materials that change their properties in response to a specific stimulus.
Synergistic Applications with Computational Biology and Machine Learning in Molecular Design
The integration of computational biology and machine learning presents a significant opportunity for accelerating the discovery and optimization of molecules based on the this compound scaffold. These computational tools are becoming indispensable in modern drug discovery and materials science. nih.gov
In the context of molecular design, machine learning algorithms can be trained on large datasets of known triazole derivatives and their biological activities or material properties. This can facilitate the in silico prediction of the potential efficacy and characteristics of novel this compound analogues. For instance, computer-aided drug discovery tools can predict the physicochemical and pharmacokinetic properties of new derivatives, helping to discard compounds with unfavorable profiles in the early stages of development and thereby reducing the risk of failure. nih.gov
Furthermore, molecular docking studies, a key component of computational biology, can be employed to understand how this compound-based ligands interact with biological targets such as enzymes or receptors. frontiersin.orgfrontiersin.org By analyzing the noncovalent interactions, including hydrogen bonds and π-stacking, between the triazole ring and amino acid residues within a protein's active site, researchers can rationally design more potent and selective inhibitors. nih.govresearchgate.net This data-mining approach, which has been applied to the 1,2,3-triazole scaffold, can elucidate whether the core ring primarily acts as a linker or as an interactive scaffold, guiding further chemical modifications. nih.gov
Exploration in Emerging Technologies and Niche Applications
Beyond the well-established roles of triazoles in medicinal chemistry, future research is expected to explore the utility of this compound in a variety of emerging technologies and niche applications. The stable, aromatic nature of the 1,2,3-triazole ring, coupled with its ability to engage in various intermolecular interactions, makes it an attractive component for the development of advanced materials. frontiersin.orgresearchgate.net
Potential areas of exploration include:
Materials Science : 1,2,3-triazole derivatives are utilized in industrial applications as dyes, photostabilizers, and corrosion inhibitors. frontiersin.org Future work could investigate the incorporation of the 1-(methoxymethyl) group to modulate properties like solubility, stability, and binding affinity to surfaces, potentially leading to new photostabilizers or specialized coatings.
Agrochemicals : The triazole moiety is a cornerstone in the development of fungicides and herbicides. frontiersin.orgrsc.org Research could focus on synthesizing and screening a library of this compound derivatives to identify new agrochemical agents with improved efficacy or novel modes of action.
Bioorthogonal Chemistry : "Click chemistry," often used to synthesize 1,2,3-triazoles, is a key tool in bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net The this compound could be explored as a tag or linker for labeling and tracking biomolecules in complex biological environments.
Sustainable and Green Chemical Synthesis of this compound
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 1,2,3-triazoles. nih.gov The focus is on developing methods that are more environmentally friendly, efficient, and safer than traditional synthetic routes, which often rely on hazardous reagents and generate significant waste. rsc.org
Utilization of Environmentally Benign Solvents and Reagents
A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with more sustainable alternatives. For the synthesis of 1,2,3-triazoles, which often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, research has demonstrated the feasibility of using environmentally benign solvent systems.
Water is a highly attractive green solvent for organic synthesis. The synthesis of novel 1H-1,2,3-triazole analogues has been successfully achieved in an aqueous medium. frontiersin.orgfrontiersin.org Other polar solvents that have been used in the synthesis of triazole compounds include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). mdpi.comgoogle.com The development of protocols for synthesizing this compound in such solvents would represent a significant step towards a greener process.
Another green approach involves the use of recyclable catalysts. For example, copper(II) sulfate (B86663) supported on alumina (B75360) has been used as a recyclable catalyst for triazole synthesis, which can be recovered and reused multiple times without a significant loss of activity. rsc.org Pullulan, a polysaccharide polymer, has also been used with copper acetate (B1210297) in water to create a green catalytic system for preparing 1,2,3-triazole compounds. google.com
Table 1: Examples of Environmentally Benign Solvents for Triazole Synthesis
| Solvent | Rationale for "Green" Classification | Relevant Synthesis |
|---|---|---|
| Water (H₂O) | Non-toxic, non-flammable, readily available | Suzuki-Miyaura cross-coupling for 1H-1,2,3-triazole analogs. frontiersin.orgfrontiersin.org |
| Dimethyl Sulfoxide (DMSO) | High boiling point, polar aprotic, can dissolve a wide range of compounds | Used in the synthesis of fused 1,2,3-triazoles. mdpi.com |
| Ethanol | Bio-derived, biodegradable, low toxicity | Used as a solvent for recrystallization and in reactions to synthesize N-substituted-1,2,3-triazoles. nih.gov |
Development of Energy-Efficient and Waste-Minimizing Protocols
Minimizing energy consumption and waste generation are central tenets of green chemistry. nih.gov Future research on the synthesis of this compound should focus on adopting protocols that enhance energy efficiency and atom economy.
Energy-Efficient Methods:
Ball-milling: This solvent-free mechanochemical method involves the reaction of solids in a grinding jar with balls, eliminating the need for heating and solvents. A one-pot, solvent-free synthesis of 1,2,3-triazole derivatives has been developed using ball-milling, which is cost-effective and allows for catalyst recycling. rsc.org
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. This technique has been applied to the synthesis of fused triazole derivatives. mdpi.com
Waste-Minimizing Protocols:
Flow Chemistry: Continuous-flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. A continuous, one-pot, metal-free process for synthesizing a 1,2,4-triazole (B32235) derivative was reported to be atom-economical, highly selective, and environmentally benign, avoiding chromatography and isolation of a highly-energetic intermediate. rsc.org Adopting a similar flow-based approach for this compound could offer significant advantages in terms of safety and waste reduction.
Table 2: Summary of Energy-Efficient and Waste-Minimizing Protocols for Triazole Synthesis
| Protocol | Principle | Advantages for Green Synthesis |
|---|---|---|
| Ball-Milling | Mechanochemical reaction in the absence of solvent | Energy-efficient (no heating), solvent-free, high yields, simple product isolation, catalyst recyclability. rsc.org |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor | Improved safety (small reaction volumes), high selectivity, atom-economical, avoids intermediate isolation and chromatography. rsc.org |
| One-Pot Synthesis | Multiple reaction steps in a single flask | Reduces solvent usage, minimizes waste from workup and purification, improves time efficiency. rsc.org |
Q & A
Q. How do crystallographic studies inform the design of triazole-based materials?
- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯N, π-π stacking) in triazole crystals. For example, perfluorophenyl-substituted triazoles exhibit enhanced thermal stability (T₆₀₀ > 300°C) due to dense packing, relevant for phosphor materials .
Key Findings
- Synthetic Efficiency : CuAAC achieves >95% regioselectivity with short reaction times (1–4 hr) .
- Biological Relevance : Methoxymethyl substitution enhances solubility and target engagement in antimicrobial assays .
- Computational Insights : NAMD simulations predict dominant photolytic N₂ elimination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
